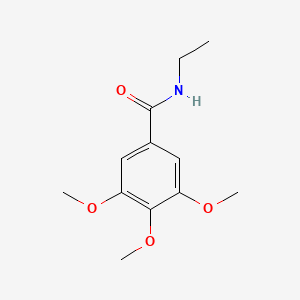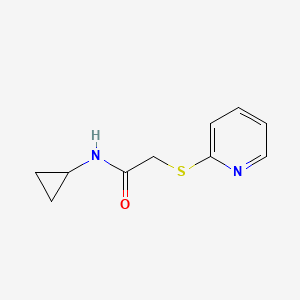![molecular formula C16H15N3O4 B5772666 4-nitro-N-[3-(propionylamino)phenyl]benzamide CAS No. 25256-32-0](/img/structure/B5772666.png)
4-nitro-N-[3-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-[3-(propionylamino)phenyl]benzamide, commonly known as NPPB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the chloride channel pore and blocks the movement of chloride ions through the channel. This inhibition leads to changes in cell volume, membrane potential, and neurotransmitter release.
Biochemical and Physiological Effects:
NPPB has a variety of biochemical and physiological effects. It has been shown to inhibit smooth muscle contraction, reduce cell volume, and decrease neurotransmitter release. NPPB has also been shown to have anti-inflammatory effects and to inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
NPPB is a potent inhibitor of chloride channels and has been widely used in scientific research. Its advantages include its high purity, potency, and specificity for chloride channels. However, NPPB also has limitations, including its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are several future directions for research on NPPB. One direction is to investigate the role of chloride channels in various diseases, such as cystic fibrosis, asthma, and hypertension. Another direction is to develop new inhibitors of chloride channels that are more potent and specific than NPPB. Finally, researchers can explore the potential therapeutic applications of NPPB in various diseases, such as cancer and inflammation.
In conclusion, NPPB is a potent inhibitor of chloride channels that has been widely used in scientific research. Its synthesis method yields a high purity product that is suitable for research. NPPB has a variety of biochemical and physiological effects, and its mechanism of action involves the inhibition of chloride channels. Although NPPB has advantages for lab experiments, it also has limitations that need to be considered. Finally, there are several future directions for research on NPPB, including investigating its role in diseases and developing new inhibitors of chloride channels.
Synthesemethoden
The synthesis of NPPB involves the reaction of 4-nitrobenzoyl chloride with 3-aminobenzoic acid, followed by acylation with propionic anhydride. The final product is purified by recrystallization from ethanol. This method yields a high purity product that is suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
NPPB is widely used in scientific research as an inhibitor of chloride channels. It has been shown to inhibit several types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). NPPB has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, smooth muscle contraction, and neurotransmitter release.
Eigenschaften
IUPAC Name |
4-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-15(20)17-12-4-3-5-13(10-12)18-16(21)11-6-8-14(9-7-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJQMVOBHDFPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358065 |
Source


|
| Record name | 4-nitro-N-[3-(propanoylamino)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25256-32-0 |
Source


|
| Record name | 4-nitro-N-[3-(propanoylamino)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate](/img/structure/B5772604.png)

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)

![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)

![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)




